molecular formula C10H19N3O B2374098 1-(1-Methylpiperidin-4-yl)-3-prop-2-enylurea CAS No. 1798452-25-1

1-(1-Methylpiperidin-4-yl)-3-prop-2-enylurea

Cat. No.: B2374098
CAS No.: 1798452-25-1
M. Wt: 197.282
InChI Key: WPORILNRVUECKG-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)-3-prop-2-enylurea is a chemical compound that belongs to the class of ureas It features a piperidine ring substituted with a methyl group at the nitrogen atom and a prop-2-enyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpiperidin-4-yl)-3-prop-2-enylurea typically involves the reaction of 1-methylpiperidine with an appropriate isocyanate or carbamoyl chloride. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

1-Methylpiperidine+Prop-2-enyl isocyanateThis compound\text{1-Methylpiperidine} + \text{Prop-2-enyl isocyanate} \rightarrow \text{this compound} 1-Methylpiperidine+Prop-2-enyl isocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylpiperidin-4-yl)-3-prop-2-enylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas with different functional groups.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)-3-prop-2-enylurea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)-3-prop-2-enylurea involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 1-(1-Methylpiperidin-4-yl)piperazine
  • 4-(4-Methylpiperidin-1-yl)aniline

Comparison: 1-(1-Methylpiperidin-4-yl)-3-prop-2-enylurea is unique due to its specific substitution pattern and the presence of the prop-2-enyl group. This structural feature distinguishes it from other similar compounds and may confer distinct chemical and biological properties. For example, the presence of the prop-2-enyl group can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-3-prop-2-enylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-3-6-11-10(14)12-9-4-7-13(2)8-5-9/h3,9H,1,4-8H2,2H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPORILNRVUECKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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